1-bromo-3-ethylcyclopentane
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Overview
Description
1-Bromo-3-ethylcyclopentane is an organic compound with the molecular formula C7H13Br. It is a derivative of cyclopentane, where a bromine atom is attached to the first carbon and an ethyl group is attached to the third carbon of the cyclopentane ring
Preparation Methods
The synthesis of 1-bromo-3-ethylcyclopentane can be achieved through several methods. One common approach involves the bromination of 3-ethylcyclopentane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the cyclopentane ring, leading to the formation of the desired product .
Industrial production methods may involve more efficient and scalable processes, such as the use of bromine in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-Bromo-3-ethylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of 3-ethylcyclopentanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-ethylcyclopentene.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide (NaOH) for substitution, potassium tert-butoxide (KOtBu) for elimination, and various oxidizing or reducing agents for oxidation and reduction reactions .
Scientific Research Applications
1-Bromo-3-ethylcyclopentane is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Development: The compound is used in the development of pharmaceuticals, where its unique structure can be exploited to create new drug candidates.
Solvent: It is employed as a solvent in various chemical reactions due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-bromo-3-ethylcyclopentane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the ethyl group. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions, while the ethyl group can undergo oxidation and reduction . These properties make the compound versatile in different chemical processes.
Comparison with Similar Compounds
1-Bromo-3-ethylcyclopentane can be compared with other similar compounds, such as:
1-Bromo-2-ethylcyclopentane: Similar structure but with the ethyl group on the second carbon.
1-Bromo-3-methylcyclopentane: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-3-ethylcyclohexane: Similar structure but with a six-membered ring instead of a five-membered ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in different chemical processes .
Properties
CAS No. |
90321-83-8 |
---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
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